1-phenyl-4-{7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}piperazine
Description
1-Phenyl-4-{7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}piperazine is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core substituted with phenyl groups at positions 1 and 5. The piperazine moiety at position 2 enhances solubility and modulates receptor interactions.
Properties
IUPAC Name |
7-phenyl-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6/c1-3-7-17(8-4-1)19-11-12-22-20-23-21(24-27(19)20)26-15-13-25(14-16-26)18-9-5-2-6-10-18/h1-12H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPVOAFKNMFXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN4C(=CC=NC4=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-phenyl-4-{7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This method allows for the regioselective formation of the triazolo[1,5-a]pyrimidine ring. Industrial production methods often employ similar multicomponent reactions, optimizing conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1-Phenyl-4-{7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Scientific Research Applications
Mechanism of Action
The biological activity of 1-phenyl-4-{7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}piperazine is primarily attributed to its ability to interact with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s mechanism of action involves binding to the active site of CDK2, thereby preventing the phosphorylation of downstream targets essential for cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Modifications
The compound’s activity and physicochemical properties are influenced by its core structure and substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Pharmacological and Receptor Selectivity
- Adenosine Receptor Targeting: Piperazine derivatives of triazolo-triazines (e.g., ZM-241385 analogs) exhibit >400-fold selectivity for adenosine A2a over A1 receptors, with oral efficacy in Parkinson’s disease models . The target compound’s pyrimidine core may alter binding kinetics but retain selectivity due to the piperazine group.
- Anticonvulsant Activity : 7-Phenyl-triazolopyrimidines (e.g., 3a) show anticonvulsant effects, but the absence of piperazine limits bioavailability. The target compound’s piperazine moiety could enhance brain penetration .
Key Research Findings and Data Tables
Table 2: Pharmacokinetic and Binding Data of Selected Analogs
Biological Activity
1-Phenyl-4-{7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}piperazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H20N6 |
| IUPAC Name | This compound |
| SMILES | Cc1cnc(n1)c2c[nH]c(=N)nc2C(=O)NCCN(C)C |
| Molecular Weight | 320.40 g/mol |
The primary biological target for this compound is Cyclin-Dependent Kinase 2 (CDK2). This compound acts as an inhibitor of CDK2 activity, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can disrupt the progression of the cell cycle in cancer cells, leading to reduced proliferation and potential apoptosis.
Antitumor Activity
Studies have demonstrated that derivatives of this compound exhibit significant antitumor effects. For instance, a study evaluated various synthesized derivatives against different cancer cell lines and found that certain modifications enhanced cytotoxicity. In vitro assays showed IC50 values in the micromolar range for several derivatives against breast and lung cancer cell lines .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Research indicates that it possesses both antibacterial and antifungal activities. A series of tests against common pathogens revealed effective inhibition at relatively low concentrations . The mechanism appears to involve disruption of microbial cell wall synthesis.
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound has been investigated for its anti-inflammatory potential. Experimental models demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, suggesting a possible therapeutic role in inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of this compound in human breast cancer cells (MCF-7). The results indicated a significant decrease in cell viability and an increase in apoptotic markers after treatment with the compound over a 48-hour period. Flow cytometry analysis confirmed the induction of apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Testing
In another study assessing its antimicrobial properties, various derivatives were screened against Staphylococcus aureus and Candida albicans. The results showed that modifications to the phenyl ring enhanced activity against both pathogens compared to standard antibiotics .
Q & A
Q. What are the recommended synthesis strategies for constructing the triazolo[1,5-a]pyrimidine-piperazine core?
The core structure can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, a CuSO₄·5H₂O/sodium ascorbate system in a DCM/water biphasic solvent efficiently couples alkyne-functionalized piperazine with azidobenzene derivatives (1.2 equiv.) to yield triazole intermediates . Functionalization at position 7 of the pyrimidine ring may involve formylation or nitro-group introduction, as demonstrated in pyrazolo[1,5-a]pyrazine analogs .
Q. Which characterization techniques are critical for confirming structural integrity?
Use a combination of ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). For example, ¹H NMR in CDCl₃ can resolve piperazine proton splitting (δ 2.5–3.5 ppm), while aromatic protons in the triazolo-pyrimidine ring appear at δ 7.5–8.5 ppm. IR peaks near 1600 cm⁻¹ confirm C=N stretching in the triazole moiety . Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
Q. How is initial cytotoxic activity evaluated in vitro?
Use MTT assays on cancer cell lines (e.g., MDA-MB-231 or MCF-7). Piperazine derivatives often exhibit IC₅₀ values <10 µM when substituents like saturated alkanes or electron-withdrawing groups (e.g., -CF₃) are introduced. For instance, piperazine-linked isoquinolinequinones show enhanced cytotoxicity due to improved membrane permeability . Include positive controls (e.g., cisplatin) and validate apoptosis via Annexin V/PI staining .
Advanced Questions
Q. How do structural modifications influence SAR in anticancer activity?
Substituents on the piperazine and triazolo-pyrimidine rings critically modulate potency. For example:
- Piperazine N-substitution : Bulky groups (e.g., benzyl) improve binding to hydrophobic pockets in kinases.
- Position 7 (pyrimidine) : Electron-deficient groups (e.g., -NO₂) enhance π-stacking with DNA/RNA, while -CH₃ improves metabolic stability .
- Triazole linkage : Replacing triazole with amide reduces potency by 5–10×, highlighting the role of H-bond acceptors .
Q. What computational methods predict binding modes to biological targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions with G-quadruplex DNA or kinases. For example, protonated piperazine nitrogens form salt bridges with phosphate backbones, while the triazolo-pyrimidine core stacks with guanine quartets . QSAR models using Hammett constants (σ) and logP values rationalize substituent effects on IC₅₀ .
Q. How can structural optimization balance toxicity and efficacy?
- Cyclodextrin inclusion : Reduces hepatotoxicity by masking reactive groups but may lower bioavailability .
- pKa modulation : Piperazine derivatives with pKa ~7.4 (physiological pH) exhibit optimal cellular uptake and reduced off-target effects. Experimental pKa determination via Sirius T3 and MoKa software predictions are critical .
Q. How are contradictions in biological data resolved (e.g., low toxicity vs. reduced activity)?
Contradictions arise from assay conditions or pharmacokinetic variability. For example, β-cyclodextrin-modified piperazines show low toxicity in vitro but reduced activity due to poor membrane penetration. Validate using in vivo xenograft models and adjust formulation (e.g., PEGylation) .
Q. What strategies improve metabolic stability without compromising potency?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
